molecular formula C25H29N3O4S B2758151 4-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851412-82-3

4-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2758151
CAS No.: 851412-82-3
M. Wt: 467.58
InChI Key: BLTSOCQXOPCQOP-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
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Biological Activity

4-Methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, also known by its CAS number 251647-49-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N3O4SC_{25}H_{29}N_{3}O_{4}S, with a molecular weight of approximately 467.58 g/mol. Its structure features a methoxy group, an indole moiety, and a tetrahydrofuran ring, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing indole structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study reported that certain indole derivatives exhibited IC50 values in the low micromolar range against these cell lines, indicating promising antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25
Compound CPseudomonas aeruginosa32

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy .

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes critical for bacterial cell wall synthesis and DNA replication. For example, the interaction with DNA gyrase has been noted as a key pathway leading to bacterial apoptosis . Additionally, the presence of the methoxy group has been linked to increased lipophilicity, aiding in cell membrane penetration and enhancing bioavailability.

Study 1: Antitumor Efficacy

A study conducted on a series of indole derivatives, including those related to our compound, assessed their cytotoxicity against various cancer cell lines. The results indicated that compounds with tetrahydrofuran rings exhibited enhanced cytotoxicity compared to those without. The study concluded that structural modifications significantly influence biological activity .

Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, several derivatives were tested against a panel of pathogens. Compounds similar to this compound showed promising results against Fusarium oxysporum, with MIC values comparable to established antibiotics like miconazole .

Properties

IUPAC Name

4-methoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-31-19-10-8-18(9-11-19)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)33-17-24(29)27-15-20-5-4-14-32-20/h2-3,6-11,16,20H,4-5,12-15,17H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTSOCQXOPCQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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